3-Formyl-4-(trifluoromethoxy)phenylboronic acid
Overview
Description
3-Formyl-4-(trifluoromethoxy)phenylboronic acid is a chemical compound with the CAS Number: 1310383-91-5 . It has a molecular weight of 233.94 and is a solid at room temperature . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6BF3O4/c10-8(11,12)16-7-2-1-6(9(14)15)3-5(7)4-13/h1-4,14-15H . This indicates the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving this compound were not found, boronic acids are known to be involved in various types of reactions. For instance, they can participate in Suzuki-Miyaura cross-coupling reactions .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 233.94 . The storage temperature for this compound is 2-8°C .Scientific Research Applications
Antibacterial Activity
3-Formyl-4-(trifluoromethoxy)phenylboronic acid and its isomers have been investigated for their structural, physicochemical, and antibacterial properties. Studies reveal that these compounds exhibit significant antibacterial activity against bacteria such as Escherichia coli and Bacillus cereus. The introduction of the trifluoromethoxy group influences the acidity of the molecules, which in turn affects their antibacterial potency. Molecular docking studies have shown potential interactions of these compounds with bacterial leucyl-tRNA synthetase, hinting at a mechanism of action involving the inhibition of protein synthesis in bacteria (Adamczyk-Woźniak et al., 2021).
Catalysis in Organic Synthesis
The ortho-substituted 2,4-bis(trifluoromethyl)phenylboronic acid has been identified as a highly effective catalyst for dehydrative amidation between carboxylic acids and amines, a crucial reaction in the synthesis of peptides and amide bonds. The unique structural features of these boronic acids, particularly the influence of the ortho-substituent, play a crucial role in their catalytic activity, facilitating the synthesis of α-dipeptides (Wang et al., 2018).
Synthetic Intermediates in Organic Chemistry
Phenylboronic acids, including 3-formylphenylboronic acid and its derivatives, serve as important synthetic intermediates in various organic reactions, such as the Suzuki-Miyaura coupling. These reactions are pivotal for synthesizing a wide array of complex molecules, including inhibitors of serine proteases. Studies on their conformational, structural, and electronic properties provide insights into their reactivity and potential applications in drug discovery and development (Tanış et al., 2020).
Selective Enrichment of Biomolecules
Boronic-acid-functionalized materials, such as those modified with 2,4-difluoro-3-formyl-phenylboronic acid, have been utilized for the selective capture and enrichment of biomolecules containing cis-diols, like nucleosides. This selective binding property is crucial for applications in bioanalytical chemistry, where the selective detection and quantification of biomolecules are required. The high specificity and binding capacity of these materials make them valuable tools for the analysis of complex biological samples (Cheng et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
3-Formyl-4-(trifluoromethoxy)phenylboronic acid is primarily used as a reactant in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary targets of this compound are the organic groups involved in the Suzuki-Miyaura coupling .
Mode of Action
The Suzuki-Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd-C bond with formally electrophilic organic groups . In the transmetalation step, formally nucleophilic organic groups, such as this compound, are transferred from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is a key biochemical pathway affected by this compound . This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds . The downstream effects of this reaction include the synthesis of various biologically active molecules .
Result of Action
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction is typically performed under mild and functional group tolerant conditions . Additionally, the compound should be stored under an inert atmosphere at room temperature to maintain its stability .
Biochemical Analysis
Biochemical Properties
Boronic acids are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Phenylboronic acids are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Boronic acids are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
[3-formyl-4-(trifluoromethoxy)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BF3O4/c10-8(11,12)16-7-2-1-6(9(14)15)3-5(7)4-13/h1-4,14-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDBNGRHYCPTCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC(F)(F)F)C=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BF3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675338 | |
Record name | [3-Formyl-4-(trifluoromethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1310383-91-5 | |
Record name | [3-Formyl-4-(trifluoromethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Formyl-4-(trifluoromethoxy)phenyboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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